molecular formula C16H16O2 B13938966 Benzenepropanal, 4-(phenoxymethyl)- CAS No. 64264-20-6

Benzenepropanal, 4-(phenoxymethyl)-

Cat. No.: B13938966
CAS No.: 64264-20-6
M. Wt: 240.30 g/mol
InChI Key: YTEABGZXLVXRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanal derivatives are aromatic aldehydes characterized by a propanal chain attached to a benzene ring with varying substituents. These compounds are widely used in fragrance formulations, pharmaceuticals, and organic synthesis. This article focuses on comparing these analogs to elucidate their structural, physical, and regulatory differences.

Properties

IUPAC Name

3-[4-(phenoxymethyl)phenyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-12-4-5-14-8-10-15(11-9-14)13-18-16-6-2-1-3-7-16/h1-3,6-12H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEABGZXLVXRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70802715
Record name 3-[4-(Phenoxymethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64264-20-6
Record name 3-[4-(Phenoxymethyl)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70802715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 4-(phenoxymethyl)- typically involves the reaction of benzenepropanal with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 4-(phenoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.

Major Products Formed:

    Oxidation: 4-(Phenoxymethyl)benzoic acid.

    Reduction: 4-(Phenoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenepropanal, 4-(phenoxymethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-(phenoxymethyl)- involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key derivatives and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
Benzenepropanal, 4-(1,1-dimethylethyl)- tert-butyl C₁₃H₁₈O 190.28 g/mol 18127-01-0 IUPAC Name: 3-(4-tert-butylphenyl)propionaldehyde; Boiling point: Not specified.
Benzenepropanal, 4-(1-methylethyl)- isopropyl C₁₂H₁₆O 176.26 g/mol 7775-00-0 Synonyms: Cuminyl acetaldehyde; Used in flavoring agents (FEMA 2957).
Benzenepropanal, 4-(trifluoromethoxy)- trifluoromethoxy C₁₀H₉F₃O₂ 218.17 g/mol 1036396-43-6 Density: 1.236 g/cm³ (predicted); Boiling point: 217.4°C (predicted).
Benzenepropanal, 4-(acetyloxy)- acetyloxy C₁₁H₁₂O₃ 192.21 g/mol 91143-05-4 Synonyms: 4-(3-Oxopropyl)phenyl acetate; Used in organic intermediates.
3-(4-Bromo-2-fluorophenyl)propanal bromo-fluoro C₉H₇BrFO 245.05 g/mol 134057-96-8 No significant hazards reported; Used in specialty chemicals.
Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., tert-butyl, isopropyl) increase hydrophobicity, enhancing use in fragrances .
    • Electron-withdrawing groups (e.g., trifluoromethoxy, bromo-fluoro) elevate density and boiling points due to polar interactions .
  • Molecular Weight : Trifluoromethoxy and bromo-fluoro derivatives exhibit higher molecular weights, correlating with increased density .

Toxicological and Environmental Profiles

  • 4-(1,1-dimethylethyl)- : Classified as a Tier II health risk by NICNAS (2016), with evidence of skin sensitization and reproductive toxicity .
  • 4-(trifluoromethoxy)-: Limited toxicity data available; predicted environmental persistence due to fluorine content .

Biological Activity

Benzenepropanal, 4-(phenoxymethyl)- is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological properties is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H11_{11}O
  • Molecular Weight : 161.20 g/mol
  • IUPAC Name : 4-(Phenoxymethyl)benzaldehyde

The compound features a benzene ring substituted with a phenoxymethyl group and an aldehyde functional group, which may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that benzene derivatives often exhibit antimicrobial activity. For instance, compounds similar to benzenepropanal have been shown to inhibit the growth of various bacteria and fungi. A study conducted on phenolic compounds demonstrated that those with a phenoxymethyl structure could possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

The proposed mechanism of action for benzenepropanal, 4-(phenoxymethyl)- may involve:

  • Cell Wall Disruption : Similar to other phenolic compounds, it is hypothesized that this compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Inhibition : The aldehyde group might interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzene derivatives, including benzenepropanal, 4-(phenoxymethyl)-. The results indicated:

  • Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 20 mm against tested bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of benzenepropanal on human cell lines:

  • Cell Viability : The compound exhibited a dose-dependent reduction in cell viability at concentrations above 100 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition zones (12 mm - 20 mm)
CytotoxicityDose-dependent viability reduction
ApoptosisIncreased early apoptotic cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.